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molecular formula C9H9Cl B1354330 Vinylbenzyl chloride CAS No. 57458-41-0

Vinylbenzyl chloride

Cat. No. B1354330
M. Wt: 152.62 g/mol
InChI Key: SLBOQBILGNEPEB-UHFFFAOYSA-N
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Patent
US05624963

Procedure details

To a 250 mL flask was added vinylbenzyl chloride (7.63 g, 0,050 mol), concentrated aqueous ammonia (9.8 mL), and isopropanol (40 mL). The mixture was stirred for one week, at which point a large quantity of crystalline material (ammonium chloride) had precipitated. The solid was filtered off and washed with isopropanol. The mother liquor was evaporated on a rotary evaporator until no ammonia odor could be detected. Isopropanol (50 mL) was then added, and the mixture refrigerated for several hours. Following refrigeration, ammonium chloride which had precipitated was filtered off to yield 4-aminomethylstyrene which was used without further purification.
Quantity
7.63 g
Type
reactant
Reaction Step One
Quantity
9.8 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3](Cl)[C:4]1[CH:9]=CC=[CH:6][CH:5]=1)=C.[NH3:11].[Cl-].[NH4+].[CH:14](O)([CH3:16])[CH3:15]>>[NH2:11][CH2:15][C:14]1[CH:16]=[CH:9][C:4]([CH:3]=[CH2:1])=[CH:5][CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
7.63 g
Type
reactant
Smiles
C(=C)C(C1=CC=CC=C1)Cl
Name
Quantity
9.8 mL
Type
reactant
Smiles
N
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had precipitated
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with isopropanol
CUSTOM
Type
CUSTOM
Details
The mother liquor was evaporated on a rotary evaporator until no ammonia odor
ADDITION
Type
ADDITION
Details
Isopropanol (50 mL) was then added
WAIT
Type
WAIT
Details
the mixture refrigerated for several hours
CUSTOM
Type
CUSTOM
Details
had precipitated
FILTRATION
Type
FILTRATION
Details
was filtered off

Outcomes

Product
Name
Type
product
Smiles
NCC1=CC=C(C=C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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